5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are heterocyclic compounds that consist of two fused aromatic rings with nitrogen atoms at specific positions. This particular compound is characterized by the presence of two chlorine atoms and an ethyl group, which contribute to its chemical properties and potential biological activities.
The synthesis of 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine can be derived from various precursors, including 2-amino-benzamide and substituted aldehydes, through condensation reactions facilitated by catalysts such as iron chloride supported on alumina. This method allows for the efficient formation of quinazoline derivatives with good yields .
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine can be classified under:
The synthesis of 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine typically involves a multi-step process:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice (often methanol or dichloromethane) to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to characterize the synthesized product .
Key molecular data includes:
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine can participate in various chemical reactions:
Reactions are typically monitored using thin-layer chromatography and characterized by spectroscopic methods to confirm product formation and purity .
The mechanism of action for compounds like 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine often involves interaction with biological targets such as enzymes or receptors:
Biological evaluations suggest that quinazoline derivatives can exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, although specific data for this compound may vary based on experimental conditions .
Key physical properties include:
Relevant chemical properties include:
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine has potential applications in various scientific fields:
This compound exemplifies the versatility of quinazoline derivatives in medicinal chemistry and highlights ongoing research into their biological activities and synthetic methodologies .
Quinazolinamine derivatives represent a critical class of heterocyclic compounds in hematology, originating from the discovery of anagrelide in the 1980s. Anagrelide, a 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2-one derivative, was initially developed for its potent inhibition of platelet aggregation by targeting megakaryocyte maturation. Its mechanism involves selective reduction of megakaryocyte size and ploidy, thereby lowering platelet counts in myeloproliferative neoplasms (MPNs) like essential thrombocythemia (ET) [5]. Despite clinical utility, anagrelide exhibits off-target effects (e.g., non-specific phosphodiesterase inhibition), causing vasodilatory side effects [5]. This limitation spurred research into structurally refined quinazolinamines with improved target specificity. Early modifications focused on the quinazoline core, leading to 1,4-dihydroquinazolin-2-amine scaffolds, which demonstrated enhanced myeloproliferative activity with reduced cardiovascular toxicity [7].
The structural optimization of quinazolinamines culminated in 5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine (CID: 44455943; PubChem), characterized by strategic substitutions at the 4-position of the quinazoline ring. Key modifications include:
Table 1: Structural Comparison of Key Quinazolinamine Derivatives
Compound | Core Structure | Substituents | Target Specificity |
---|---|---|---|
Anagrelide | Imidazoquinazolinone | 6,7-Dichloro | PDE3, megakaryocyte maturation |
1,4-Dihydroquinazolin-2-amine | 1,4-Dihydroquinazoline | None (base scaffold) | Under investigation |
5,6-Dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine | 1,4-Dihydroquinazoline | 5,6-Dichloro, 4-ethyl | JAK-STAT modulation (proposed) |
This evolution addresses pharmacokinetic shortcomings of earlier agents while retaining anti-proliferative efficacy against clonal myeloid expansion [1] [7].
Myeloproliferative neoplasms (MPNs) encompass BCR-ABL1-negative disorders including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). These are driven by somatic mutations in JAK2 (V617F or exon 12), CALR, or MPL genes, leading to constitutive activation of JAK-STAT signaling and uncontrolled myeloid proliferation [2] [4]. Despite available therapies, significant unmet needs persist:
Table 2: Molecular Drivers and Clinical Gaps in Classic MPNs
MPN Subtype | Prevalence | Key Mutations | Unmet Therapeutic Needs |
---|---|---|---|
Polycythemia Vera (PV) | 0.4–2.8/100,000/year | JAK2 V617F (95%), JAK2 exon 12 (5%) | Thrombosis risk reduction, prevention of fibrotic transformation |
Essential Thrombocythemia (ET) | 1–2.5/100,000/year | JAK2 V617F (50–70%), CALR (15–30%), MPL (3–5%) | Non-leukemogenic cytoreduction for high-risk patients |
Primary Myelofibrosis (PMF) | 0.8–2.1/100,000/year | JAK2 V617F (50–60%), CALR (25–30%), triple-negative (10–15%) | Management of cytopenias, reversal of bone marrow fibrosis |
Novel agents like 5,6-dichloro-4-ethyl-1,4-dihydroquinazolin-2-amine could bridge these gaps by selectively inhibiting mutant CALR/MPL-JAK-STAT cascades without exacerbating cytopenias [4] [8]. Its structural precision offers potential for disease-modifying effects in orphan MPNs where therapeutic innovation remains stagnant.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0